REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]2[O:15][CH2:14][CH2:13][O:12]2)[N:6]=1)=[NH:4].N[CH2:17][CH2:18][SH:19]>C(Cl)(Cl)Cl>[S:19]1[CH2:18][CH2:17][N:4]=[C:3]1[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]2[O:12][CH2:13][CH2:14][O:15]2)[N:6]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=N)C1=NC(=CC=C1)C1OCCO1
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
NCCS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NCC1)C1=NC(=CC=C1)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |